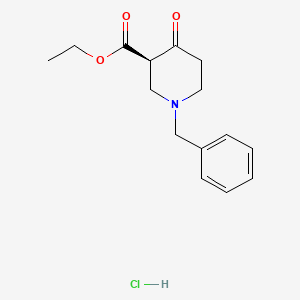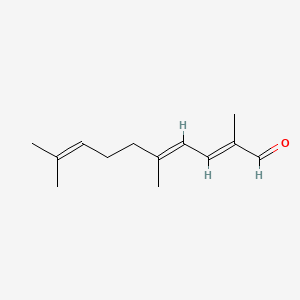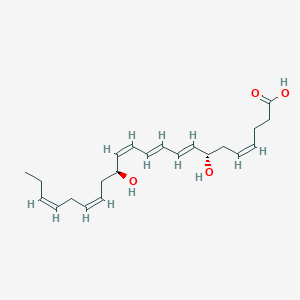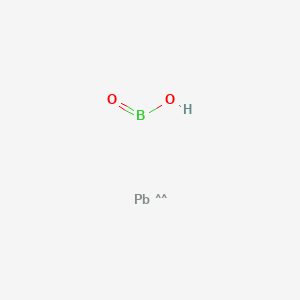
Fluorescent Brightener 357 (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescent Brightener 357, also known as C.I. Fluorescent Brightener 357, is a widely used fluorescent agent. It is commonly employed in various industries, including textiles, plastics, and detergents, to enhance the whiteness and brightness of materials. This compound absorbs ultraviolet light and re-emits it as visible blue light, creating an optical illusion of enhanced whiteness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 357 involves multiple steps, typically based on multi-component reactions. The process includes methyleneation and cyclization reactions, followed by substitution reactions involving derivatives of terephthalic acid .
Industrial Production Methods: Industrial production of Fluorescent Brightener 357 generally follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in the form of a yellowish crystalline powder or granules .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent Brightener 357 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, affecting its fluorescent properties.
Substitution: Substitution reactions, particularly involving aromatic rings, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as anilines and triazines are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various triazine-stilbene compounds .
Aplicaciones Científicas De Investigación
Fluorescent Brightener 357 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical analyses and experiments.
Biology: Employed in the study of cell wall architecture and quantification of fungal cells.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, paper, and detergent industries to enhance the whiteness and brightness of products
Mecanismo De Acción
The mechanism of action of Fluorescent Brightener 357 involves the absorption of ultraviolet light and re-emission of visible blue lightThe emitted blue light enhances the perceived whiteness of materials by neutralizing yellow or dull tints .
Comparación Con Compuestos Similares
- 4,4’-Diamino-2,2’-stilbenedisulfonic acid
- 4,4’-Bis(benzoxazolyl)-cis-stilbene
- 2,5-Bis(benzoxazol-2-yl)thiophene
Comparison: Fluorescent Brightener 357 is unique due to its high solubility in water and its ability to produce a strong fluorescent effect even at low concentrations. Compared to other similar compounds, it offers better stability and efficiency in various applications, making it a preferred choice in many industries .
Propiedades
Número CAS |
83512-97-4 |
|---|---|
Fórmula molecular |
C40H38N12Na6O18S6 |
Peso molecular |
1305.1 g/mol |
Nombre IUPAC |
hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b10-9+;;;;;; |
Clave InChI |
KMPSLWWDIJFERN-PTNBLCRGSA-H |
SMILES isomérico |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)

![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)


![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)

